molecular formula C25H37ClN2O2S B1211962 Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride CAS No. 105357-17-3

Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride

Cat. No. B1211962
Key on ui cas rn: 105357-17-3
M. Wt: 465.1 g/mol
InChI Key: MCQQQXHGLCUPHW-UHFFFAOYSA-N
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Patent
US04663333

Procedure details

The title compound of Example 4, (2.0 g) was dissolved in ethyl ether (400 ml). With rapid stirring, a saturated solution of hydrogen chloride in isopropyl alcohol was added dropwise until no further precipitation occurred. The oily material was stirred for 20 hours. The ethyl ether was decanted and the residue crystallized from ethyl acetate/ethyl ether to give the title compound (700 mg), m.p. ca. 153°-156° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:16][CH2:17][CH2:18][C:19]([N:21]([CH3:30])[CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=2)=[O:20])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])[CH3:3].[ClH:31]>C(OCC)C.C(O)(C)C>[ClH:31].[CH3:15][C:12]([C:9]1[CH:8]=[C:7]([S:16][CH2:17][CH2:18][C:19]([N:21]([CH3:30])[CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=2)=[O:20])[CH:6]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[C:10]=1[OH:11])([CH3:13])[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SCCC(=O)N(CCC1=NC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The oily material was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl ether was decanted
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethyl acetate/ethyl ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SCCC(=O)N(CCC1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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